molecular formula C9H9NO5 B1316396 Methyl 5-methoxy-2-nitrobenzoate CAS No. 2327-45-9

Methyl 5-methoxy-2-nitrobenzoate

Cat. No.: B1316396
CAS No.: 2327-45-9
M. Wt: 211.17 g/mol
InChI Key: UAPJKEJWOPOJJY-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-2-nitrobenzoate is an organic compound with the chemical formula C9H9NO5. It is a derivative of benzoic acid and is characterized by the presence of a methoxy group and a nitro group on the benzene ring. This compound is commonly used in various chemical reactions and has applications in scientific research and industry .

Scientific Research Applications

Methyl 5-methoxy-2-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action for “Methyl 5-methoxy-2-nitrobenzoate” involves the activation of nitric acid to achieve optimum nitrification .

Safety and Hazards

“Methyl 5-methoxy-2-nitrobenzoate” is classified under the GHS07 hazard class . It is advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methoxy-2-nitrobenzoate can be synthesized through the nitration of methyl 5-methoxybenzoateThe reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methoxy-2-nitrobenzoate is unique due to the specific positioning of the methoxy and nitro groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties to the compound, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

methyl 5-methoxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-6-3-4-8(10(12)13)7(5-6)9(11)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPJKEJWOPOJJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507944
Record name Methyl 5-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2327-45-9
Record name Methyl 5-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Methoxy-2-nitro-benzoic acid (2.5 g) was dissolved in N,N-dimethylformamide (compound A′) (40 ml). Potassium carbonate (4.5 g) and methyl iodide (2.5 ml) were added to the solution at room temperature, and the mixture was then stirred at that temperature for 30 min. After the completion of the reaction, distilled water was added thereto at room temperature, and the mixture was then subjected to separatory extraction with ethyl acetate. The organic layer was washed with saturated brine, was dried over sodium sulfate, and was then concentrated under the reduced pressure. The residue was purified by column chromatography eluted with a hexane-acetone system to give 5-methoxy-2-nitrobenzoic acid methyl ester (2.7 g, yield 100%).
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2.5 g
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4.5 g
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Synthesis routes and methods II

Procedure details

20 g (0.109 mol) of 5-hydroxy-2-nitro-benzoic acid (Example 44a) and 32.7 g (0.247 mol) potassium carbonate are stirred for 15 min in 163 ml of DMF. 23.8 ml (0.383 mol) of methyl iodide are added and the reaction mixture is stirred for 4 h at 75° C. The cold reaction mixture is diluted with water and is extracted with ether. After drying the organic phase with sodium sulfate, the solvent is evaporated to dryness. The residue, a yellow oil, is used in the next step without further purification. HPLC: tret=1.07 min (Grad 1); NMR (DMSO-d6): 8.15/d (1H), 7.29/s (1H), 7.26/d×d (1H), 3.92/s (3H) and 3.85/s (3H).
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20 g
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32.7 g
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163 mL
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23.8 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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